1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol, also known by its chemical identity CAS No. 142733-20-8, is a compound with a molecular formula of C16H24ClNO and a molecular weight of 281.82 g/mol. This compound features a cyclohexanol structure and contains a chlorophenyl group along with a dimethylamino group, making it an interesting subject of study in organic chemistry. It is typically available in a purity of around 95% and is categorized under organic chemicals, specifically within the alcohols and cyclohexanols groups .
The chemical reactivity of 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol can be explored through various reactions typical for alcohols and amines. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research into the biological activity of 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol is limited but suggests potential pharmacological properties. Compounds featuring similar structures have been studied for their effects on the central nervous system, including possible anxiolytic or antidepressant activities. The presence of the dimethylamino group often correlates with interactions at neurotransmitter receptors, particularly those involving serotonin and norepinephrine pathways.
The synthesis of 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol can be achieved through several methods, typically involving:
Each method should be optimized for yield and purity based on laboratory conditions.
1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol has potential applications in:
Interaction studies involving this compound could focus on its binding affinity to various receptors, particularly those related to neurotransmission. Investigations might include:
These studies would provide insight into both its efficacy and safety profile.
Several compounds share structural similarities with 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol, including:
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| 1-[1-(3-Bromophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol | Not listed | Bromine substitution instead of chlorine |
| 1-[1-(4-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol | Not listed | Different chlorophenyl substitution |
| 1-[2-(Dimethylamino)-1-(4-Methoxyphenyl)ethyl]cyclohexan-1-ol | Not listed | Methoxy group addition |
| 1-[2-(Dimethylamino)-1-(3-Methoxyphenyl)ethyl]cyclopentan-1-ol | Not listed | Cyclopentanol structure |
The uniqueness of 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol lies in its specific combination of functional groups and cyclohexanol backbone, which may confer distinct biological activities compared to its analogs. The chlorophenyl moiety adds an element that can influence both lipophilicity and receptor interactions, potentially leading to unique pharmacological profiles.
This compound represents an intriguing area for further research in both synthetic and medicinal chemistry domains, offering pathways for novel drug development and applications in various scientific fields.
1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol is a synthetic organic compound belonging to the cyclohexanol class of chemicals, characterized by its complex molecular architecture incorporating both aromatic and aliphatic structural elements. The compound presents a molecular formula of C16H24ClNO with a molecular weight of 281.82 g/mol, establishing it as a moderately sized pharmaceutical intermediate with potential therapeutic applications. The systematic nomenclature reflects the presence of three key structural components: a cyclohexanol core, a 2-chlorophenyl aromatic ring, and a dimethylamino functional group connected through an ethyl bridge.
The compound's structural design incorporates strategic modifications that influence its pharmacological properties, particularly the positioning of the chlorine atom at the ortho position of the phenyl ring, which significantly affects both the compound's electronic properties and steric interactions with biological targets. The cyclohexanol moiety provides conformational flexibility while maintaining structural rigidity necessary for receptor binding specificity. The dimethylamino group serves as a critical pharmacophore element, contributing to the compound's ability to interact with neurotransmitter systems through both hydrogen bonding and electrostatic interactions.
Research designations for this compound include WY-45,818 and WY-45,818, indicating its development within pharmaceutical research programs focused on central nervous system therapeutics. The compound exists in multiple stereoisomeric forms due to the presence of a chiral center, though most research has focused on the racemic mixture rather than individual enantiomers. This structural complexity provides opportunities for selective optimization of pharmacological properties through stereochemical modifications.
The neuropharmacological significance of 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol stems from its structural relationship to clinically established antidepressants and its demonstrated activity at neurotransmitter transporters. The compound represents part of a broader class of phenethylamine derivatives that have shown promise in treating mood disorders through modulation of monoamine neurotransmitter systems. Research investigations have positioned this compound as a potential selective serotonin reuptake inhibitor, with implications for treating major depressive disorder, anxiety disorders, and related psychiatric conditions.
Comparative structural analysis reveals significant architectural similarities to venlafaxine, a clinically approved serotonin-norepinephrine reuptake inhibitor widely used in psychiatric medicine. The primary structural difference lies in the substitution pattern on the aromatic ring, where the 2-chlorophenyl group in the research compound replaces the 4-methoxyphenyl group found in venlafaxine. This modification potentially alters the compound's selectivity profile and pharmacokinetic properties while maintaining the core pharmacological mechanism.
The dimethylamino functional group present in both compounds contributes to their neurotransmitter reuptake inhibition properties through interactions with the binding sites of serotonin and norepinephrine transporters. Research has demonstrated that compounds with similar structural motifs exhibit varying degrees of selectivity for different neurotransmitter systems, with the specific substitution patterns influencing the relative potency for serotonin versus norepinephrine reuptake inhibition. The cyclohexanol core provides the necessary three-dimensional structure for optimal receptor binding while offering metabolic stability advantages over alternative scaffold systems.
The primary objective of current research on 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol focuses on comprehensive characterization of its pharmacological properties, including determination of neurotransmitter transporter binding affinities, selectivity profiles, and potential therapeutic applications. Investigations aim to establish the compound's position within the broader landscape of antidepressant pharmacotherapy and identify specific clinical indications where its unique properties might offer therapeutic advantages over existing medications.
Research scope encompasses multiple complementary approaches, including in vitro receptor binding studies to quantify interactions with serotonin, norepinephrine, and dopamine transporters. Additional investigations examine the compound's effects on neurotransmitter reuptake kinetics and its potential for modulating synaptic neurotransmitter concentrations in relevant brain regions. Comparative studies with structurally related compounds, particularly venlafaxine and its analogs, provide context for understanding structure-activity relationships and optimizing therapeutic potential.
The research program also addresses fundamental questions regarding the compound's stereochemistry and the relative contributions of individual enantiomers to overall pharmacological activity. Given the importance of chirality in pharmaceutical development, particularly for central nervous system drugs, these investigations are essential for potential clinical development. Furthermore, research objectives include assessment of the compound's metabolic stability, potential drug-drug interactions, and safety profile through comprehensive preclinical evaluation protocols.